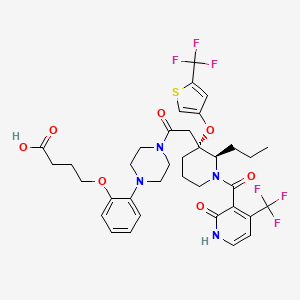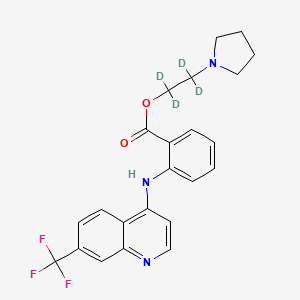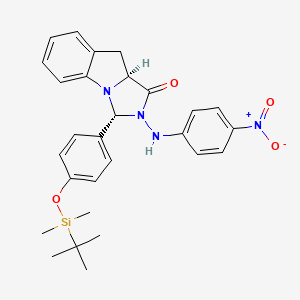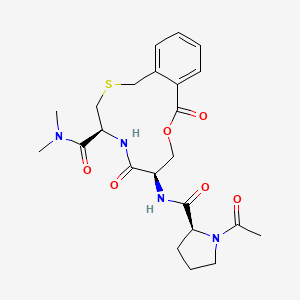
Zomepirac-d4 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zomepirac-d4 (sodium salt) is a deuterated form of Zomepirac sodium, a nonsteroidal anti-inflammatory drug (NSAID). The deuterium atoms replace hydrogen atoms in the molecule, which can help in tracing the compound in various biological and chemical studies. Zomepirac sodium was initially developed for pain management but was withdrawn from the market due to severe anaphylactic reactions in some patients .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zomepirac-d4 (sodium salt) involves the incorporation of deuterium atoms into the Zomepirac molecule. The general synthetic route for Zomepirac involves the following steps :
Starting Material: Diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine.
Intermediate Formation: The Hantzsch pyrrole synthesis is modified to produce an intermediate compound.
Saponification and Monoesterification: These steps lead to the formation of an ester intermediate.
Acylation: The ester is acylated with N,N-dimethyl-p-chlorobenzamide.
Final Saponification: This step yields Zomepirac.
For the deuterated version, deuterium-labeled reagents are used in the synthesis to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of Zomepirac-d4 (sodium salt) would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The process would involve large-scale reactors, purification systems, and quality control measures to ensure the final product’s purity and isotopic labeling.
化学反応の分析
Types of Reactions
Zomepirac-d4 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in Zomepirac can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reagents can be used for substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Zomepirac-d4 (sodium salt) has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its deuterium labeling.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new NSAIDs and related compounds.
作用機序
Zomepirac-d4 (sodium salt) exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain . The deuterium labeling does not alter the mechanism of action but allows for detailed tracking in biological systems.
類似化合物との比較
Similar Compounds
Tolmetin: Another NSAID with a similar structure but without deuterium labeling.
Ketorolac: A structurally related NSAID used for pain management.
Etoricoxib: A selective COX-2 inhibitor with a different mechanism of action.
Uniqueness
Zomepirac-d4 (sodium salt) is unique due to its deuterium labeling, which allows for precise tracking in research studies. This feature makes it valuable for detailed pharmacokinetic and metabolic studies, distinguishing it from other NSAIDs.
特性
分子式 |
C15H14ClNNaO3 |
|---|---|
分子量 |
318.74 g/mol |
InChI |
InChI=1S/C15H14ClNO3.Na/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10;/h3-7H,8H2,1-2H3,(H,18,19);/i3D,4D,5D,6D; |
InChIキー |
HAHQPTOOUJYZKK-HGSONKNXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=C(C=C(N2C)CC(=O)O)C)[2H])[2H])Cl)[2H].[Na] |
正規SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


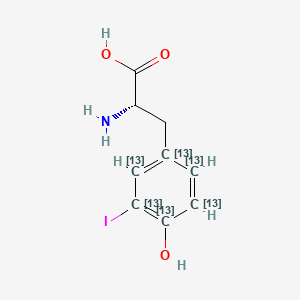
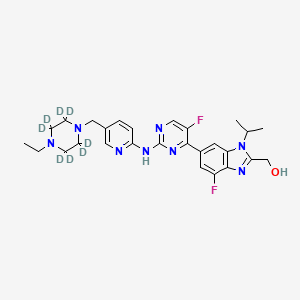




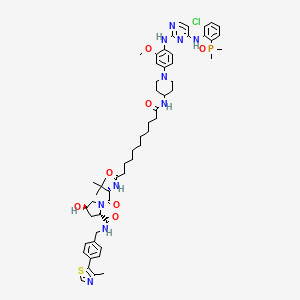
![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
